![molecular formula C23H24N2O4S B2661846 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane CAS No. 866811-91-8](/img/structure/B2661846.png)
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane
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Description
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the azepane family of compounds, which are known to have various biological activities.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Dioxinoquinoline derivatives have been used as host materials in the fabrication of red Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) . These compounds exhibit excellent thermal and morphological stability, and have appropriate frontier orbital energy levels . The devices fabricated using these compounds as the host exhibit intrinsic red emission at 600 nm .
Anti-Tumor Activity
Some dioxinoquinoline derivatives have shown promising anti-tumor activity . They have been designed and synthesized as reversible and non-covalent inhibitors of c-Met and VEGFR-2 . These compounds have demonstrated inhibition potency on both c-Met and VEGFR-2 with IC50 values in the nanomolar range . This suggests that they could have potential applications in cancer therapy.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A novel series of dioxinoquinoline derivatives have been designed, synthesized, and evaluated as reversible and non-covalent EGFR inhibitors . Most of these compounds exhibited good potency against EGFR (wt) and some showed moderate to excellent potency against EGFR (T790M/L858R) mutant .
properties
IUPAC Name |
9-(azepan-1-yl)-8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-30(27,17-8-4-3-5-9-17)22-16-24-19-15-21-20(28-12-13-29-21)14-18(19)23(22)25-10-6-1-2-7-11-25/h3-5,8-9,14-16H,1-2,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVBZNXEETXTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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